molecular formula C14H19N3O4S B11068637 N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11068637
M. Wt: 325.39 g/mol
InChI Key: GDAYRMFHFZCKEP-UHFFFAOYSA-N
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Description

N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is an organic compound with a complex structureThis compound is characterized by its unique quinoxaline scaffold, which contributes to its diverse chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps. One common method includes the reaction of appropriate quinoxaline derivatives with sulfonamide reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Key parameters such as temperature, pressure, and reaction time are carefully monitored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pH, are adjusted to favor the desired transformation. For example, oxidation reactions may require acidic conditions, while reduction reactions might be performed under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of metabolic disorders like diabetes.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active pocket, leading to effective inhibition. This mechanism is particularly relevant in its role as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which is significant in the regulation of blood glucose levels .

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

N,N-diethyl-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide

InChI

InChI=1S/C14H19N3O4S/c1-5-17(6-2)22(20,21)10-7-8-11-12(9-10)16(4)14(19)13(18)15(11)3/h7-9H,5-6H2,1-4H3

InChI Key

GDAYRMFHFZCKEP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)C(=O)N2C)C

Origin of Product

United States

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